molecular formula C17H15F2N3O2S B2542577 N-(3,4-difluorophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide CAS No. 1351611-83-0

N-(3,4-difluorophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide

Cat. No.: B2542577
CAS No.: 1351611-83-0
M. Wt: 363.38
InChI Key: FXAGRKKLRNZOQT-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a synthetic small molecule with a molecular formula of C17H15F2N3O2S and a molecular weight of 363.4 g/mol . Its structure integrates a 4-methoxybenzothiazole moiety linked via a methylaminoacetamide chain to a 3,4-difluorophenyl ring, a functional group known to be present in various bioactive molecules . This specific architecture makes it a compound of significant interest in medicinal chemistry and drug discovery research. The benzothiazole core is a privileged scaffold in anticancer agent development, and its incorporation into molecular designs is a well-established strategy for targeting various kinases and other enzymes involved in cell proliferation . Furthermore, acetamide derivatives bearing substituted phenyl rings are frequently explored for their inhibitory potential against various enzymatic targets and for their structural similarity to the lateral chain of natural benzylpenicillin . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a pharmacological probe for studying structure-activity relationships (SAR), particularly in oncology and inflammation research. The compound is provided for research purposes only and is not intended for diagnostic or therapeutic applications. All necessary handling should be performed by qualified laboratory personnel in accordance with established safety protocols.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O2S/c1-22(9-15(23)20-10-6-7-11(18)12(19)8-10)17-21-16-13(24-2)4-3-5-14(16)25-17/h3-8H,9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAGRKKLRNZOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC(=C(C=C1)F)F)C2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Benzothiazole Ring: The synthesis begins with the formation of the benzothiazole ring. This can be achieved by reacting 4-methoxyaniline with carbon disulfide and an oxidizing agent such as hydrogen peroxide in the presence of a base like sodium hydroxide.

    Introduction of the Difluorophenyl Group: The next step involves the introduction of the 3,4-difluorophenyl group. This can be done through a nucleophilic aromatic substitution reaction using 3,4-difluoronitrobenzene and a suitable nucleophile.

    Formation of the Acetamide Linkage: The final step is the formation of the acetamide linkage. This can be achieved by reacting the intermediate product with chloroacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the reagents and intermediates safely.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

This compound is primarily noted for its antitumor , anti-inflammatory , and antimicrobial properties:

  • Antitumor Activity : Research indicates that derivatives of compounds similar to N-(3,4-difluorophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide exhibit significant antitumor effects. For instance, compounds with thiazole moieties have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that certain thiazole derivatives inhibited tumor growth by disrupting tubulin polymerization, which is crucial for cell division .
  • Anti-inflammatory Effects : Compounds containing similar structural features have been reported to possess anti-inflammatory properties. For example, some thiazole derivatives were tested in vivo and showed a marked reduction in inflammatory markers like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting their potential use in treating inflammatory diseases .
  • Antimicrobial Properties : The antimicrobial activity of thiazole derivatives has also been documented. Compounds exhibiting this activity were effective against a range of pathogens, including bacteria and fungi. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

Several case studies highlight the effectiveness and potential applications of this compound:

StudyFindings
Bandgar et al. (2014)Synthesized novel pyrazole derivatives that exhibited significant anti-inflammatory activity comparable to standard drugs like indomethacin .
El-Sayed et al. (2021)Reported on new thiazole derivatives that demonstrated potent anti-cancer activity against A549 lung cancer cells, with mechanisms involving apoptosis induction .
Nagarapu et al. (2018)Investigated a series of 1H-pyrazole derivatives for their anti-tubercular activity, finding some compounds effective against Mycobacterium tuberculosis .

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Benzothiazole Derivatives with Acetamide Linkages

(a) N-(4-methoxybenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4j)
  • Structural Differences: Replaces the 3,4-difluorophenyl and methylamino groups with a 1-phenyl-isoquinoline moiety.
  • Physicochemical Data :
    • HPLC Purity: 93.1%
    • Yield: 75.88%
    • Melting Point: 253.7–254.9°C
    • IR Data: NH stretch at 3281 cm⁻¹, C=O at 1610 cm⁻¹ .
(b) 2-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide (GB8)
  • Structural Differences: Incorporates a thiazolidinedione warhead instead of the methylamino-difluorophenyl system.
  • Physicochemical Data :
    • Yield: 60%
    • Melting Point: 157–159°C
    • HPLC Purity: 96.00% .
  • Implications : The thiazolidinedione moiety may confer redox activity or metal-chelating properties absent in the target compound.

Substituent Variations on the Benzothiazole Core

(a) N-(6-Alkoxybenzo[d]thiazol-2-yl)acetamide Derivatives (4a–m)
  • Structural Differences : Alkoxy groups (e.g., methoxy, ethoxy) at the 6-position instead of the 4-methoxy group in the target compound.
  • Synthetic Routes : Derived from chloroacetyl chloride and heterocyclic substitutions (e.g., triazoles, imidazoles) .
  • Implications : Positional isomerism (4- vs. 6-methoxy) affects electronic distribution, altering solubility and intermolecular interactions.
(b) N-(4-Chlorobenzo[d]thiazol-2-yl)-2-(5-(2,4-difluorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide (GB5)
  • Structural Differences : Chlorine substitution at the 4-position of benzothiazole and a difluorobenzylidene-thiazolidinedione appendage.
  • Physicochemical Data :
    • Yield: 51%
    • Melting Point: 288–289°C
    • HPLC Purity: 97.02% .
  • Implications : Halogenation enhances lipophilicity, which may improve membrane permeability compared to methoxy-substituted analogues.

Role of the Difluorophenyl Group

(a) N-(3,4-Difluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • Structural Differences : Replaces the benzothiazole core with a triazole-sulfanyl system.
(b) N-(2,4-Difluorophenyl)hydrazinecarbothioamides (4–6)
  • Structural Differences : Features a hydrazinecarbothioamide linker instead of the acetamide bridge.
  • IR Data : C=S stretch at 1243–1258 cm⁻¹ and NH stretches at 3150–3319 cm⁻¹ .
  • Implications: The thiourea group may enhance metal coordination but reduce metabolic stability relative to the methylamino-acetamide linkage.

Biological Activity

N-(3,4-difluorophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide, identified by its CAS number 1351611-83-0, is a compound that has garnered attention due to its potential biological activities. This article aims to compile and analyze the available research findings regarding its biological activity, including efficacy against various pathogens and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H15F2N3O2SC_{17}H_{15}F_{2}N_{3}O_{2}S, with a molecular weight of 363.4 g/mol. The structure includes a difluorophenyl group and a methoxybenzo[d]thiazole moiety, which are significant for its biological activity.

PropertyValue
CAS Number1351611-83-0
Molecular FormulaC₁₇H₁₅F₂N₃O₂S
Molecular Weight363.4 g/mol

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds related to thiazole derivatives, suggesting that this compound may exhibit similar activities. For instance, a study demonstrated that certain thiazole derivatives showed significant inhibition against Candida albicans and Candida parapsilosis with minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole .

The mechanism of action appears to involve the inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity. Compounds with electronegative substituents at the para position of phenyl rings were found to enhance antifungal activity due to increased lipophilicity and better interaction with fungal enzymes .

Inhibition of Enzymatic Activity

In silico studies have indicated that derivatives of thiazole can effectively bind to the active sites of critical enzymes involved in fungal metabolism, such as CYP51, which is responsible for ergosterol biosynthesis. The docking studies revealed that these compounds interact favorably with key residues in the enzyme's active site, suggesting potential as competitive inhibitors .

Case Studies and Research Findings

  • Study on Antifungal Efficacy :
    • Objective : To evaluate the antifungal activity of synthesized thiazole derivatives.
    • Findings : Compounds demonstrated significant activity against C. parapsilosis with MIC values around 1.23 μg/mL.
    • : The presence of fluorine atoms in the structure contributed to enhanced biological activity through increased electron density and lipophilicity .
  • Molecular Docking Analysis :
    • Objective : To assess binding interactions between thiazole derivatives and CYP51.
    • Results : High docking scores indicated strong binding affinity, suggesting that modifications in the molecular structure could lead to improved antifungal agents.
    • Implications : Understanding these interactions can guide future structural modifications for enhanced efficacy .

Q & A

Q. What are the recommended synthetic routes for preparing N-(3,4-difluorophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide?

The synthesis involves coupling a benzothiazole derivative with a substituted acetamide. A typical approach includes:

  • Step 1 : Prepare the 4-methoxybenzo[d]thiazol-2-amine intermediate via cyclization of 2-aminothiophenol derivatives with methoxy-substituted carbonyl compounds .
  • Step 2 : Methylate the amine group using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Couple the methylated benzothiazole with N-(3,4-difluorophenyl)-2-chloroacetamide using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane with triethylamine as a base .
  • Purification : Column chromatography with ethyl acetate/hexane mixtures is effective for isolating intermediates .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the presence of the difluorophenyl group (δ ~6.8–7.2 ppm for aromatic protons) and the methylaminoacetamide moiety (δ ~3.0–3.5 ppm for N–CH₃) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ expected for C₁₇H₁₄F₂N₃O₂S).
  • TLC Monitoring : Track reaction progress using silica gel plates with UV visualization .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Antimicrobial Activity : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), referencing protocols for similar acetamide derivatives .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield when scaling up production?

  • Solvent Selection : Replace dichloromethane with THF or DMF for better solubility of intermediates .
  • Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. EDC) to improve amide bond formation efficiency .
  • Reaction Monitoring : Use in-situ FTIR or HPLC to detect side products (e.g., unreacted chloroacetamide) and adjust stoichiometry .

Q. How to resolve contradictions in spectroscopic data for structural confirmation?

  • Case Study : If ¹H NMR shows unexpected splitting for the difluorophenyl group, consider dynamic effects from restricted rotation or hydrogen bonding. Compare with crystallographic data (e.g., X-ray diffraction) to confirm dihedral angles .
  • Cross-Validation : Combine DEPT-135 NMR and HSQC to distinguish overlapping signals in crowded spectral regions .

Q. What computational methods are effective for predicting the compound’s bioactivity?

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR tyrosine kinase for anticancer activity). The benzothiazole moiety may bind to hydrophobic pockets, while the acetamide group forms hydrogen bonds .
  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond acceptors/donors from analogs in and . Validate with experimental IC₅₀ data .

Q. How to design in vivo studies for evaluating pharmacokinetic properties?

  • Animal Models : Administer the compound orally (10–50 mg/kg) to Wistar rats and collect plasma samples at intervals for LC-MS/MS analysis .
  • Metabolite Identification : Use UPLC-QTOF to detect phase I/II metabolites, focusing on demethylation of the methoxy group or oxidation of the thiazole ring .

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